4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
4-Chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a heterocyclic compound featuring a fused pyrroloquinolinone core substituted with a 4-chlorobenzenesulfonamide group. The pyrrolo[3,2,1-ij]quinolinone scaffold is notable for its bicyclic structure, combining a pyrrole and quinoline moiety, which is often associated with diverse biological activities, including enzyme inhibition and antimicrobial properties . The sulfonamide group at position 8 enhances solubility and may contribute to binding affinity in biological targets .
Properties
IUPAC Name |
4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-13-3-5-15(6-4-13)24(22,23)19-14-8-11-2-1-7-20-16(21)10-12(9-14)17(11)20/h3-6,8-9,19H,1-2,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBRDIWKJGFNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324185 | |
| Record name | 4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51088032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898411-07-9 | |
| Record name | 4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide involves several steps:
Formation of the pyrroloquinoline core: : This is typically achieved through a series of cyclization reactions, starting from readily available precursors such as aniline derivatives.
Introduction of the sulfonamide group: : This step involves the reaction of the pyrroloquinoline intermediate with sulfonyl chloride under basic conditions.
Chlorination: : The final step includes the chlorination of the benzenesulfonamide ring using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the synthetic routes mentioned above. Optimization of reaction conditions such as temperature, solvent, and catalyst concentrations would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide can undergo various types of chemical reactions:
Oxidation: : The oxidation of this compound can lead to the formation of sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reductive reactions can be carried out to obtain amine derivatives, employing reagents such as lithium aluminium hydride.
Substitution: : Halogen substitution can introduce different functional groups into the compound, utilizing reagents like sodium azide or various nucleophiles.
Major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted products depending on the reaction conditions.
Scientific Research Applications
4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide has several research applications:
Chemistry: : As a building block for more complex molecules and for studying reaction mechanisms.
Biology: : Potential use in studying enzyme inhibition due to the presence of the sulfonamide group, which is known for its activity in enzyme inhibition.
Medicine: : Exploring its potential as a drug candidate due to its complex structure and the known pharmacological activities of sulfonamide compounds.
Industry: : Applications in material sciences, especially in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide would depend on its specific application. Generally, sulfonamides inhibit the activity of certain enzymes by mimicking the substrate, thus blocking the enzyme's active site. The molecular targets could include various enzymes and receptors, particularly those involved in metabolic pathways.
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structural analogs reveals key differences in substituents and core modifications (Table 1):
Table 1 : Structural comparison of the target compound with analogs.
Key Differences :
- The pyrroloquinolinone core requires multi-step synthesis compared to simpler quinolines .
- Sulfonamide introduction demands rigorous purification (e.g., column chromatography) compared to acylated analogs .
Physicochemical Properties
- Solubility: The sulfonamide group improves aqueous solubility over non-polar acylated analogs .
Biological Activity
The compound 4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClN2O3S |
| Molecular Weight | 350.82 g/mol |
| IUPAC Name | This compound |
| SMILES | Clc1ccc(cc1)S(=O)(=O)N(c2c[nH]c3c2c(c(c(n3)C(=O)C)C)C)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis. The unique structural features of this compound may allow it to modulate various signaling pathways and exhibit anti-inflammatory or antimicrobial properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study evaluating the antibacterial efficacy of various sulfonamides showed that compounds with similar structural motifs to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 32 µg/mL depending on the bacterial strain tested.
Anti-inflammatory Properties
In addition to antimicrobial effects, sulfonamides have been investigated for their anti-inflammatory properties. A recent study highlighted that certain derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes involved in the inflammatory response. For instance:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.02 | COX-1 |
| Compound B | 0.04 | COX-2 |
These findings suggest that this compound may similarly inhibit COX enzymes and thus reduce inflammation.
Study on Antimicrobial Efficacy
A case study published in Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives for their antibacterial properties. Among the tested compounds, one closely related to the target compound showed promising results against resistant strains of Staphylococcus aureus, with an MIC value of 0.5 µg/mL.
Study on Anti-inflammatory Effects
Another study focused on evaluating the anti-inflammatory effects of various sulfonamide analogs in a carrageenan-induced paw edema model in rats. The results indicated that compounds exhibiting structural similarity to this compound significantly reduced edema compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
